Molecular weight and formula of 3-(3-Chloroprop-2-enoylamino)propanoic acid
Molecular weight and formula of 3-(3-Chloroprop-2-enoylamino)propanoic acid
An In-Depth Technical Guide to 3-(3-Chloroprop-2-enoylamino)propanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3-(3-Chloroprop-2-enoylamino)propanoic acid, a molecule of interest for its potential applications in covalent inhibitor design and as a versatile chemical building block. Given that this compound is not extensively documented in commercial or academic databases, this document establishes its foundational chemical properties through structural deconstruction of its IUPAC name. We present its deduced molecular formula, calculated molecular weight, and a detailed structural analysis. Furthermore, a plausible, field-proven synthetic route is proposed, complete with a logical workflow diagram. The guide aims to serve as a foundational resource for researchers interested in the synthesis and application of this and related α,β-unsaturated amide compounds.
Compound Identification and Core Properties
The compound, systematically named 3-(3-Chloroprop-2-enoylamino)propanoic acid, is an amide formed from two key synthons: 3-chloroprop-2-enoic acid and 3-aminopropanoic acid (β-alanine). This unique combination results in a bifunctional molecule featuring a reactive covalent warhead and a carboxylic acid handle for further functionalization.
Chemical Structure
The structure is derived by forming an amide bond between the carboxyl group of 3-chloroprop-2-enoic acid and the amino group of β-alanine.
Caption: 2D Structure of 3-(3-Chloroprop-2-enoylamino)propanoic acid.
Physicochemical Data
The fundamental properties of the molecule have been calculated based on its deduced structure. These values are essential for any experimental work, including reaction stoichiometry, analytical characterization, and formulation.
| Property | Value | Source |
| IUPAC Name | 3-(3-Chloroprop-2-enoylamino)propanoic acid | - |
| Molecular Formula | C₆H₈ClNO₃ | Calculated |
| Molecular Weight | 177.59 g/mol | Calculated |
| CAS Number | Not Found | - |
Rationale and Structural Analysis
Understanding the structure of 3-(3-Chloroprop-2-enoylamino)propanoic acid is key to appreciating its chemical reactivity and potential applications. The molecule is a conjugate of two well-defined chemical entities.
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The "Warhead" Moiety: 3-Chloroprop-2-enoic Acid: This fragment (C₃H₃ClO₂) provides the reactive functionality.[1] The carbon-carbon double bond is electron-deficient due to the conjugation with the carbonyl group, making it a Michael acceptor. This α,β-unsaturated system is a classic "warhead" used in the design of targeted covalent inhibitors, capable of forming a permanent bond with nucleophilic residues (like cysteine) in a protein's active site. The chlorine atom further influences the reactivity of the double bond.
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The "Linker" Moiety: 3-Aminopropanoic Acid (β-Alanine): This fragment serves as a biocompatible linker. Its propanoic acid backbone provides spatial separation between the reactive warhead and the terminal carboxylic acid. This carboxylic acid group is a critical handle for further chemical modification, such as conjugation to targeting ligands, solubilizing groups, or solid-phase supports.
Caption: Logical relationship of the constituent molecular fragments.
Proposed Synthetic Workflow
The synthesis of N-aryl-β-amino acids and related compounds is a well-established field in medicinal chemistry.[2] The formation of an amide bond is a cornerstone of organic synthesis. The most direct and reliable method for preparing the title compound involves the coupling of its two constituent fragments. This can be achieved through the activation of the carboxylic acid of 3-chloroprop-2-enoic acid, followed by nucleophilic attack from the amino group of β-alanine.
Experimental Protocol: Carbodiimide-Mediated Amide Coupling
This protocol describes a standard and robust method for amide bond formation using a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like N-hydroxysuccinimide (NHS) to improve yields and minimize side reactions.
Step-by-Step Methodology:
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Activation of Carboxylic Acid:
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Dissolve 3-chloroprop-2-enoic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or Dimethylformamide).
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Cool the reaction mixture to 0 °C in an ice bath.
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Add EDC (1.2 eq) portion-wise to the stirred solution.
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Allow the mixture to stir at 0 °C for 15 minutes and then at room temperature for 2-4 hours to form the NHS-ester intermediate.
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Amine Coupling:
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In a separate flask, dissolve 3-aminopropanoic acid (1.0 eq) in a suitable solvent, potentially with a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to ensure the amine is deprotonated and nucleophilic.
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Add the solution containing the activated NHS-ester dropwise to the stirred β-alanine solution at 0 °C.
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Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
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Work-up and Purification:
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Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
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Upon completion, dilute the reaction mixture with water and perform a liquid-liquid extraction. Acidify the aqueous layer with 1 M HCl to precipitate the product, if it is a solid, or to enable extraction into an organic solvent like ethyl acetate.[2]
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product, 3-(3-Chloroprop-2-enoylamino)propanoic acid.
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Caption: Proposed workflow for the synthesis of the target molecule.
Conclusion and Future Directions
This guide establishes the fundamental chemical identity of 3-(3-Chloroprop-2-enoylamino)propanoic acid, a molecule with significant potential in drug discovery and chemical biology. The presence of a Michael acceptor makes it a prime candidate for the development of covalent inhibitors, while the terminal carboxylic acid provides a versatile point of attachment for creating more complex molecular architectures. The proposed synthesis is robust and relies on well-established chemical principles, providing a clear path for researchers to access this compound for further investigation. Future work should focus on the experimental validation of this synthesis, full analytical characterization (NMR, MS, IR), and the exploration of its reactivity with biological nucleophiles.
References
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PubChem. 3-((3-Chlorophenyl)amino)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
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Wikipedia. 3-Chloropropanoic acid. Wikimedia Foundation. Available from: [Link]
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Matrix Fine Chemicals. 3-CHLOROPROP-2-ENOIC ACID | CAS 1609-93-4. Available from: [Link]

